molecular formula C14H13N3O3 B3336133 Vanillin nicotinoylhydrazone CAS No. 18960-15-1

Vanillin nicotinoylhydrazone

Cat. No.: B3336133
CAS No.: 18960-15-1
M. Wt: 271.27 g/mol
InChI Key: VYXBDHYGMAUSCC-PXNMLYILSA-N
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Description

Vanillin nicotinoylhydrazone is a hydrazone derivative formed by the condensation of vanillin and nicotinic acid hydrazide. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanillin nicotinoylhydrazone typically involves the reaction of vanillin with nicotinic acid hydrazide in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, leading to the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Vanillin nicotinoylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Vanillin nicotinoylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vanillin nicotinoylhydrazone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Vanillin nicotinoylhydrazone can be compared with other similar compounds such as:

    Vanillin Isonicotinoylhydrazone: Similar in structure but with different biological activities.

    Vanillin Salicylhydrazone: Another hydrazone derivative with distinct antimicrobial and antioxidant properties.

    Vanillin Thiosemicarbazone: Known for its potent anticancer activities .

Uniqueness: this compound stands out due to its balanced profile of antimicrobial, antioxidant, and anticancer activities, making it a versatile compound for various applications .

Properties

CAS No.

18960-15-1

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8-

InChI Key

VYXBDHYGMAUSCC-PXNMLYILSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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